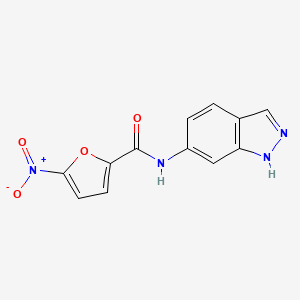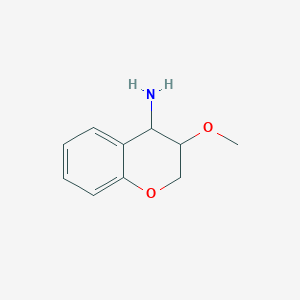
3-Methoxychroman-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxychroman-4-amine is a derivative of chromanone . Chromanone, or Chroman-4-one, is a significant heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .
Synthesis Analysis
Chromanone is a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Molecular Structure Analysis
Structurally, chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .Chemical Reactions Analysis
The reaction of 3-formylchromone with cyclic secondary amines in methanol results in (E)-2-methoxy-3-(R2N-methylene)chroman-4-ones . The reaction of 3-formylchromones with primary amines depends on the conditions of the reactions .Physical And Chemical Properties Analysis
The main chemical property of amines is their ability to act as weak organic bases . The complexes Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) with 3- (anilinomethylene)-2-methoxychroman-4-one were synthesized and characterized by elemental analysis, conductivity, infrared and UV–Vis spectroscopy, 1 H NMR, X-ray diffraction patterns, magnetic susceptibility, and thermal analysis (TG/DTG/DSC) .Applications De Recherche Scientifique
Metabolism and Biological Activity
3-Methoxychroman-4-amine has been studied in the context of biologically active amines, especially catechol amines, which are significant in the central nervous system. Investigations have focused on its synthesis, degradation, and pharmacological action. Notably, the metabolism of catechol amines like norepinephrine and dopamine, which can degrade to corresponding acids or alcohols, involves compounds such as 3-methoxychroman-4-amine. These pathways are crucial for understanding the metabolism of dopamine and its interaction with enzymes like monoamine oxidase and aldehyde dehydrogenase (Friedhoff & Goldstein, 1962).
Synthesis and Chemical Reactions
Research has explored the synthesis of 3-Methoxychroman-4-amine derivatives and their reactions with other compounds. For example, 3-(Polyhaloacyl)chromones and their hetero analogues have been synthesized, demonstrating reactions with amines at C-2, leading to the formation of various chroman-4-ones (Sosnovskikh, Irgashev, & Barabanov, 2006).
Pharmacological Effects
In the realm of medicinal chemistry, 3-Methoxychroman-4-amine derivatives have been investigated for their potential pharmacological effects. For instance, selective inhibitors of glial GABA uptake have been synthesized, including derivatives of 3-Methoxychroman-4-amine, highlighting its role in neurological research (Falch et al., 1999).
Melanin Production Inhibition
The compound (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene and derivative of 3-Methoxychroman-4-amine, has been studied for its potential to inhibit melanin production, which is linked to hyper-pigmentation. This research suggests possible applications in skin-whitening agents (Choi et al., 2002).
Organometallic Chemistry
In organometallic chemistry, complexes involving 3-Methoxychroman-4-amine have been synthesized and characterized, exploring their reactions with various amines. Such studies contribute to the understanding of metal-carbene bonds and their potential applications (Fischer, Heckl, & Werner, 1971).
Lanthanide Complex Synthesis
Synthesis and characterization of lanthanide complexes involving 3-Methoxychroman-4-amine derivatives have been conducted, providing insights into the coordination chemistry of these compounds and their potential applications in various fields (Liu, Yang, Rettig, & Orvig, 1993).
Mécanisme D'action
Target of Action
Chromanone, a closely related compound, has been found to exhibit a wide range of pharmacological activities .
Mode of Action
It’s known that chromanone derivatives can interact with various biological targets, leading to diverse biological activities .
Biochemical Pathways
Chromanone and its derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Chromanone and its derivatives have been associated with a wide range of pharmacological activities .
Action Environment
It’s known that the solubility of related compounds in different media can influence their reaction pathways .
Safety and Hazards
Orientations Futures
Due to the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles .
Propriétés
IUPAC Name |
3-methoxy-3,4-dihydro-2H-chromen-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-6-13-8-5-3-2-4-7(8)10(9)11/h2-5,9-10H,6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQOGXMKYFUYSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COC2=CC=CC=C2C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxychroman-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2413177.png)

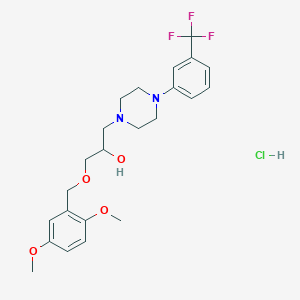
![3-allyl-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2413180.png)

![2-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2413185.png)
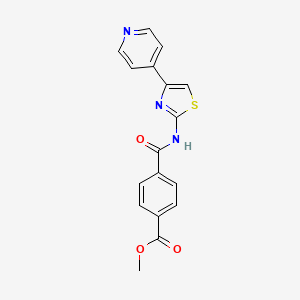
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2413190.png)

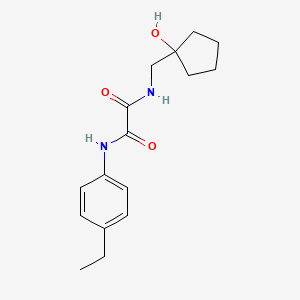
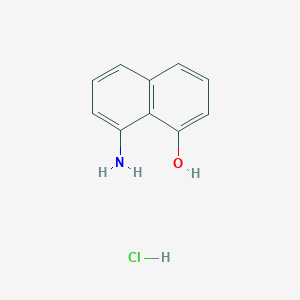
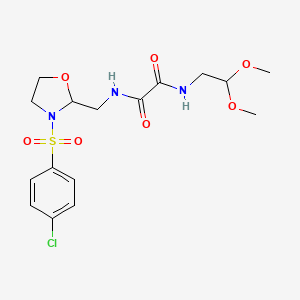
![3-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2413198.png)
